5-氯-2-(环戊氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

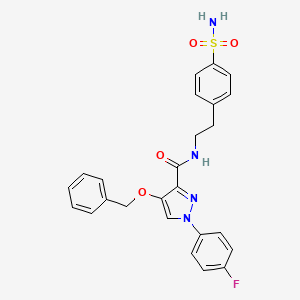

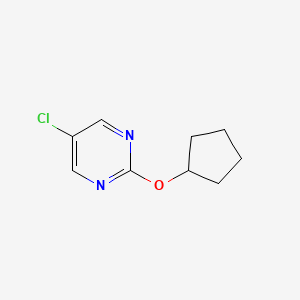

5-Chloro-2-(cyclopentyloxy)pyrimidine is a chemical compound with the molecular formula C9H11ClN2O . It is a white to yellow solid . The IUPAC name for this compound is 2-chloro-5-(cyclopentyloxy)pyrimidine .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(cyclopentyloxy)pyrimidine can be represented by the InChI code1S/C9H11ClN2O/c10-9-11-5-8(6-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 . This indicates the presence of a pyrimidine ring with a chlorine atom at the 2nd position and a cyclopentyloxy group at the 5th position. Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-(cyclopentyloxy)pyrimidine are not available in the retrieved data, pyrimidines in general are known to undergo various reactions. For instance, they can participate in nucleophilic aromatic substitution processes .Physical And Chemical Properties Analysis

5-Chloro-2-(cyclopentyloxy)pyrimidine is a white to yellow solid . It has a molecular weight of 198.65 . The compound’s linear formula is C9H11ClN2O .科学研究应用

抗病毒活性:包括5-氯-2-(环戊氧基)嘧啶在内的5-取代2,4-二氨基嘧啶衍生物已在细胞培养中显示出对逆转录病毒复制的显著抑制活性。这些化合物,特别是那些带有5-卤素取代的化合物,显示出与阿德福韦和替诺福韦等参考药物相当的显著抗逆转录病毒活性,但在某些浓度下没有可测量的毒性 (Hocková等,2003)。

结构研究:关于嘧啶类化合物的研究,包括5-氯-2-(环戊氧基)嘧啶,揭示了它们在生物学和医学中的重要性,重点放在涉及氢键作用的分子识别过程上。研究表明这些化合物能够形成不同的互变异构体,并且它们对晶体结构的影响 (Rajam et al., 2017)。

抗肿瘤活性:与5-氯-2-(环戊氧基)嘧啶相关的某些氟环戊烯基嘧啶衍生物显示出强大的抗肿瘤活性。它们在广泛的肿瘤细胞系中表现出抗生长效果,并在特定癌症模型中显示出强大的抗肿瘤活性 (Choi et al., 2012)。

合成和药理评价:已经探讨了各种嘧啶衍生物的合成,包括结构类似于5-氯-2-(环戊氧基)嘧啶的化合物,用于潜在的镇痛和抗炎应用。该类别中的一些化合物已被证明比双氯芬酸钠等标准药物更有效,观察到最有效化合物的溃疡指数非常低 (Chhabria et al., 2011)。

抗氧化性质:嘧啶衍生物已经显示出广泛的生物活性,包括抗氧化性质。这一研究领域探讨了各种嘧啶化合物的抗氧化活性,受特定结构修饰的影响 (Rani et al., 2012)。

生化研究中的荧光性质:具有取代嘧啶环的胞苷5'-磷酸衍生物,如5-氯-2-(环戊氧基)嘧啶,表现出显著的紫外吸收和荧光,使它们适用于生化研究中的荧光探针或标记 (Kochetkov et al., 1976)。

构象行为:对苯基嘧啶异构体的构象行为研究,包括5-氯-2-(环戊氧基)嘧啶等化合物,提供了有关它们的分子和晶体结构的见解,有助于理解它们的向列型行为 (Rapthel et al., 1983)。

合成和光修复酶研究:已对嘧啶衍生物的合成及其在光修复酶中的作用进行了研究,这些酶修复由紫外辐射引起的DNA损伤。研究重点放在这些化合物与DNA中环丁烷嘧啶二聚体的相互作用上 (Sancar, 1994)。

放射增敏和细胞毒性在癌症治疗中的应用:像5-氯-2'-脱氧胞嘧啶这样的卤代嘧啶已被研究用于作为放射增敏剂和细胞毒性剂在癌症治疗中的潜在应用。它们在肿瘤细胞与正常细胞中的代谢差异为在人类黑色素瘤细胞中选择性放射增敏和细胞毒性提供了潜在途径 (Lawrence & Davis, 1989)。

未来方向

While specific future directions for 5-Chloro-2-(cyclopentyloxy)pyrimidine are not available in the retrieved data, research in pyrimidine derivatives continues to be a significant area of interest. Pyrimidines have been recognized as valuable compounds in the treatment of various diseases, including cancer . Therefore, the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity is a promising area for future research .

作用机制

Target of Action

It is known that pyrimidine derivatives play a crucial role in various biological processes, including dna and rna synthesis .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as nucleophilic aromatic substitution processes . The presence of a chlorine atom on position-2 in pyrimidine derivatives is necessary for a good effect .

Biochemical Pathways

Pyrimidines are integral components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The metabolism of pyrimidines encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Result of Action

The effects of pyrimidine derivatives can be diverse, depending on their specific targets and the biochemical pathways they influence .

属性

IUPAC Name |

5-chloro-2-cyclopentyloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFQWXJUFMHHQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

![3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2370644.png)